molecular formula C10H11N3O B1357066 [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol CAS No. 871825-54-6

[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol

Cat. No.: B1357066
CAS No.: 871825-54-6
M. Wt: 189.21 g/mol
InChI Key: PZRKSBSNVMSIJI-UHFFFAOYSA-N
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Description

[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.

Mode of Action

The compound interacts with its targets through the nitrogen atoms of the triazole moiety, which actively contribute to binding to the active site of the enzyme . This interaction leads to changes in the enzyme’s activity, affecting the cell cycle progression.

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By interacting with Cyclin-A2 and Cyclin-dependent kinase 2, it can influence the progression from the G1 phase to the S phase of the cell cycle . The downstream effects of this interaction can lead to changes in cell proliferation rates.

Result of Action

The molecular and cellular effects of this compound’s action include changes in cell cycle progression and potentially altered cell proliferation rates . In some cases, these changes can lead to cytotoxic activities against certain tumor cell lines .

Biochemical Analysis

Biochemical Properties

[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context and concentration of this compound .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation or downregulation of specific genes, thereby altering the metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. The triazole ring in its structure allows for strong binding to enzyme active sites, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression by altering transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting overall metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals and post-translational modifications. Once localized, it can interact with organelle-specific enzymes and proteins, influencing various cellular processes .

Properties

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-6-10-3-1-2-9(4-10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRKSBSNVMSIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594532
Record name {3-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871825-54-6
Record name {3-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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